molecular formula C13H8ClFN2 B2911766 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole CAS No. 940656-93-9

2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole

Cat. No. B2911766
CAS RN: 940656-93-9
M. Wt: 246.67
InChI Key: ZLRTXCHFIYZEMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Unfortunately, the mechanism of action for “2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole” is not documented .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRTXCHFIYZEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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